molecular formula C13H24N2O B14346090 4-Amino-N-cyclohexylcyclohexane-1-carboxamide CAS No. 91756-64-8

4-Amino-N-cyclohexylcyclohexane-1-carboxamide

Katalognummer: B14346090
CAS-Nummer: 91756-64-8
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: DPWGHEINGXMHJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-cyclohexylcyclohexane-1-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group (-NH2) and a carboxamide group (-CONH2) attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclohexylcyclohexane-1-carboxamide typically involves the reaction of cyclohexylamine with cyclohexanone to form an intermediate, which is then further reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-cyclohexylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-cyclohexylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-N-cyclohexylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the carboxamide group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-N-methylcyclohexane-1-carboxamide
  • Cyclohexylamine
  • Cyclohexanone

Uniqueness

4-Amino-N-cyclohexylcyclohexane-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions

Eigenschaften

CAS-Nummer

91756-64-8

Molekularformel

C13H24N2O

Molekulargewicht

224.34 g/mol

IUPAC-Name

4-amino-N-cyclohexylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H24N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h10-12H,1-9,14H2,(H,15,16)

InChI-Schlüssel

DPWGHEINGXMHJV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)C2CCC(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.